molecular formula C16H17N B136214 2,3-Dihydro-N-benzyl-1H-inden-1-amine CAS No. 151252-98-1

2,3-Dihydro-N-benzyl-1H-inden-1-amine

Cat. No. B136214
M. Wt: 223.31 g/mol
InChI Key: PCOXFQPFGPYUBK-UHFFFAOYSA-N
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Description

“2,3-Dihydro-N-benzyl-1H-inden-1-amine” is a chemical compound with the molecular formula C16H17N . It is also known by other names such as “2-Aminoindane” and "indan-2-amine" .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-N-benzyl-1H-inden-1-amine” can be represented by the InChI string: InChI=1S/C9H11N/c10-9-5-7-3-1-2-4-8 (7)6-9/h1-4,9H,5-6,10H2 . This indicates that the compound has a fused structure containing a cyclopentanone and a benzene ring .


Physical And Chemical Properties Analysis

The molecular weight of “2,3-Dihydro-N-benzyl-1H-inden-1-amine” is 133.1903 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point were not found in the sources I accessed.

Future Directions

The future directions for “2,3-Dihydro-N-benzyl-1H-inden-1-amine” could involve further exploration of its synthesis methods and potential applications. As related compounds have shown a range of pharmacological properties , it could be interesting to investigate if “2,3-Dihydro-N-benzyl-1H-inden-1-amine” has similar properties.

properties

IUPAC Name

N-benzyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-17-16-11-10-14-8-4-5-9-15(14)16/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOXFQPFGPYUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436032
Record name 2,3-Dihydro-N-benzyl-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-N-benzyl-1H-inden-1-amine

CAS RN

151252-98-1
Record name 2,3-Dihydro-N-benzyl-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The amino acid was synthesized as described by Miyake, et al., Takeda Kenkyushoho 44: 171-185 (1985). [Chem. Abstr. 106: 156830 (1987)]. N-(1-indanyl)-benzylamine was prepared by reductive amination of 1-indanone with benzylamine, and alkylation of the amine by ethyl bromoacetate. The benzyl group was cleaved by hydrogenolysis over palladium. Saponification of the ethyl ester gave the amino acid, which was converted to the Boc derivative by the standard procedure described in Example III.
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Synthesis routes and methods II

Procedure details

A mixture of 272 ml of toluene and 199.5 g benzylamine was prepared and heated to 90° C. The chlorindan was added dropwise to the mixture over a 30 minute period. The reaction mixture was heated to 115° C. for ten hours. The reaction mixture was cooled to ambient temperature and 300 ml of water was added. The resulting heterogeneous mixture was then brought to pH2.2 by the addition of 33% H2SO4. The phases were separated and the organic layer discarded. The pH of the aqueous layer was adjusted to pH6.0 prior to extraction with 300 ml of toluene. A further 100 ml of toluene was then added and the aqueous phase discarded. The toluene was removed under vacuo from the combined organic layer leaving 104.3 g racemic N-benzyl-1-aminoindan base as an oil (72.5 % yield).
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272 mL
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Synthesis routes and methods III

Procedure details

Typical experimental procedure: A dry resealable Schlenk flask under argon was charged with (S,S-(EBTHI) TiF2 (9 mg, 0.025 mmol) and 1 mL of dry THF. The resulting yellow solution was heated to 60 C. and PhSiH3 (12 μL, 0.1 mmol), piperidine (9 μL, 0.1 mmol) and methanol (4 μL, 0.1 mmol) were added via syringe. The mixture was stirred at 60 C. for 15-20 min, resulting in a color change from yellow to green. At this point, THF (1 mL) and PMHS (1.65 mL, 27 mmol) were added via syringe. The sealed Schlenk flask was then removed from the oil bath, cooled to room temperature, and brought into an argon filled glovebox. N-Benzyl-1-indanimine (0.64 g, 2.7 mmol) was added, and the reaction mixture was heated to 65 C. and the color of the reaction mixture changed to brown. To this solution, isobutylamine (0.6 mL, 6 mmol) was added during a period of 2.5 h (0.25 mL/h flow rate) using a syringe pump. When the amine addition was finished, the color of the reaction mixture had changed from brown to green, and analysis by GC showed complete consumption of the starting material. The reaction mixture was cooled to room temperature, removed from the glovebox, diluted with Et2O (30 mL) and stirred with 1 M HCI (15 mL) for 0.5 h (caution: vigorous bubbling). The aqueous layer was separated, made basic with 3 M NaOH and extracted with ether. The combined ether layers were dried (MgSO4) and concentrated in vacuo to afford 611 mg of (+)-N-benzylindan-1-amine (95% yield, 92% ee). Note: The amine promoter could be added portionwise, by syringe, in the case of more reactive substrates or when using a higher catalyst loading. For reactions using b 1 mol % catalyst, amine addition was performed in a hood under argon in a septum-capped Schlenk flask.
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1.65 mL
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